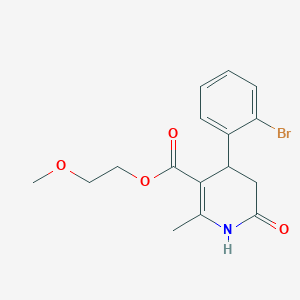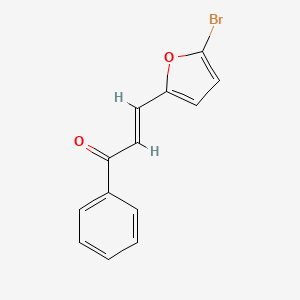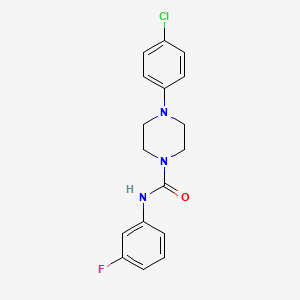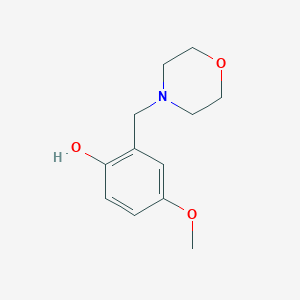![molecular formula C16H21NO B5473147 Piperidine,3-methyl-1-[3-(4-methylphenyl)-1-oxo-2-propenyl]-(9ci)](/img/structure/B5473147.png)
Piperidine,3-methyl-1-[3-(4-methylphenyl)-1-oxo-2-propenyl]-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine,3-methyl-1-[3-(4-methylphenyl)-1-oxo-2-propenyl]-(9ci) is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted with a 3-methyl group and a 3-(4-methylphenyl)-1-oxo-2-propenyl group. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and potential therapeutic applications .
Métodos De Preparación
The synthesis of Piperidine,3-methyl-1-[3-(4-methylphenyl)-1-oxo-2-propenyl]-(9ci) involves several steps. One common method is the reaction of 3-methylpiperidine with 4-methylbenzaldehyde in the presence of a base, followed by oxidation to form the desired product. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity .
Análisis De Reacciones Químicas
Piperidine,3-methyl-1-[3-(4-methylphenyl)-1-oxo-2-propenyl]-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, leading to the formation of various substituted derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures
Aplicaciones Científicas De Investigación
Piperidine,3-methyl-1-[3-(4-methylphenyl)-1-oxo-2-propenyl]-(9ci) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Piperidine derivatives are explored for their potential therapeutic applications, such as in the treatment of neurological disorders, pain management, and cardiovascular diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of Piperidine,3-methyl-1-[3-(4-methylphenyl)-1-oxo-2-propenyl]-(9ci) involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparación Con Compuestos Similares
Piperidine,3-methyl-1-[3-(4-methylphenyl)-1-oxo-2-propenyl]-(9ci) can be compared with other piperidine derivatives, such as:
Piperidine, 3-methyl-1-[3-(4-chlorophenyl)-1-oxo-2-propenyl]: This compound has a similar structure but with a chlorine atom instead of a methyl group on the aromatic ring, which may alter its chemical and biological properties.
Piperidine, 3-methyl-1-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]:
Piperidine, 3-methyl-1-[3-(4-nitrophenyl)-1-oxo-2-propenyl]: The nitro group can significantly impact the compound’s electronic properties and its interactions with biological targets
These comparisons highlight the uniqueness of Piperidine,3-methyl-1-[3-(4-methylphenyl)-1-oxo-2-propenyl]-(9ci) and its potential for various applications in scientific research and industry.
Propiedades
IUPAC Name |
(E)-3-(4-methylphenyl)-1-(3-methylpiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-13-5-7-15(8-6-13)9-10-16(18)17-11-3-4-14(2)12-17/h5-10,14H,3-4,11-12H2,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXGKVSEVIIYQL-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C=CC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCN(C1)C(=O)/C=C/C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-acetyl-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B5473066.png)

![2,6-dicyclohexylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5473082.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B5473090.png)
![N-[(3-methylphenyl)(phenyl)methyl]methanesulfonamide](/img/structure/B5473105.png)
![2-{2-[2-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-imidazol-1-yl]phenyl}ethanol](/img/structure/B5473111.png)

![4-(1H-imidazol-1-ylmethyl)-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B5473127.png)

![N-[3-(2-amino-1,3-thiazol-4-yl)propyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5473132.png)

![7-(1,3-benzothiazol-2-yl)-4-[(2,2-dimethylcyclopropyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5473146.png)
![10,10-dichloro-N-(2,4,6-trimethylphenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide](/img/structure/B5473148.png)
![1-[3-(benzylthio)propanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5473156.png)
